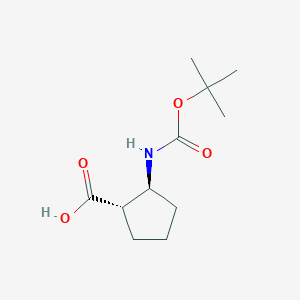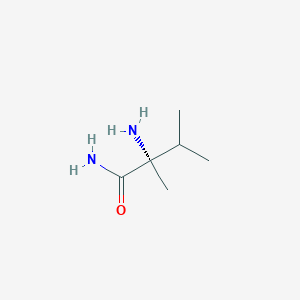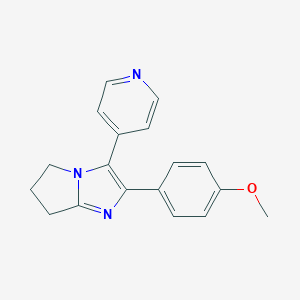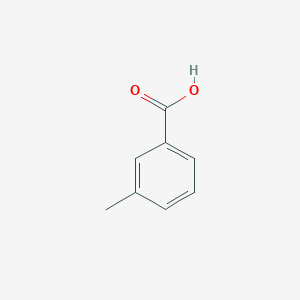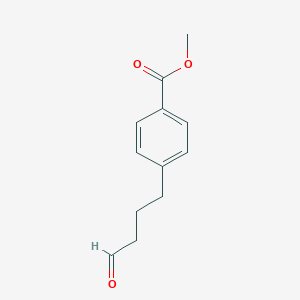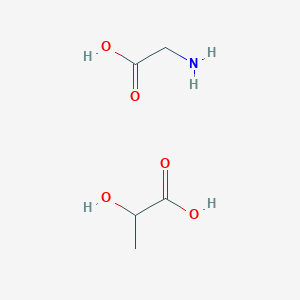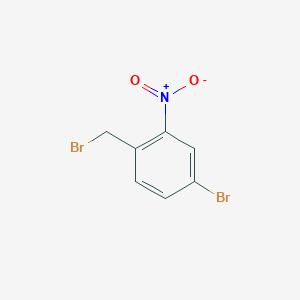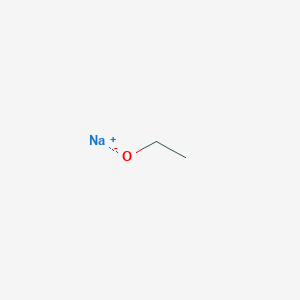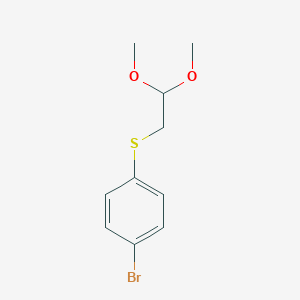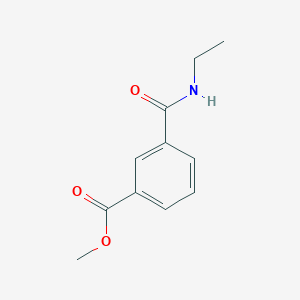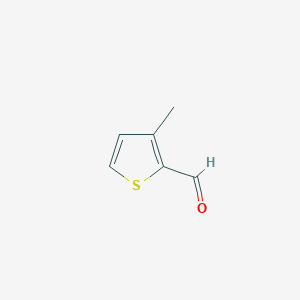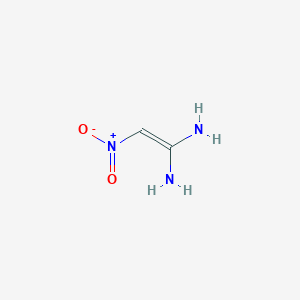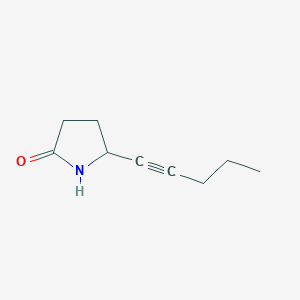
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane, also known as BDD, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties. BDD is a cyclic acetal that is commonly used as a reagent in organic chemistry. It is a colorless liquid that is soluble in water and has a boiling point of 135°C.
作用機序
The mechanism of action of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is not well understood. However, it is believed that 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane acts as a Lewis acid, which allows it to form complexes with other molecules. This property makes 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane useful as a reagent in organic chemistry.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane. However, 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane has been shown to be relatively non-toxic and non-irritating to the skin and eyes. It is also not mutagenic or carcinogenic.
実験室実験の利点と制限
One of the main advantages of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is its versatility as a reagent in organic chemistry. It can be used as a protecting group for aldehydes and ketones, as well as a reagent for the synthesis of cyclic acetals. 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is also relatively non-toxic and non-irritating, making it safe to handle in the laboratory.
However, there are also some limitations to the use of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane. The synthesis of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane can be challenging, and the yield of the reaction is typically around 70%. The purity of the product can also be difficult to control, which can lead to issues in downstream reactions.
将来の方向性
There are several future directions for research on 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane. One area of interest is the development of new synthetic methods for 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane that are more efficient and produce higher yields. Another area of interest is the development of new applications for 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane, particularly in the synthesis of natural products and pharmaceuticals. Finally, there is a need for more research on the mechanism of action of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane, which could lead to new insights into its use as a reagent in organic chemistry.
合成法
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is synthesized by the reaction of 2,3-dimethyl-2-butene and formaldehyde in the presence of sulfuric acid. The reaction proceeds via a cationic mechanism, which leads to the formation of the cyclic acetal. The yield of the reaction is typically around 70%, and the purity of the product can be improved through distillation.
科学的研究の応用
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane has been used in a wide range of scientific research applications. One of the most common uses of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is as a reagent in organic chemistry. It is commonly used as a protecting group for aldehydes and ketones, as well as a reagent for the synthesis of cyclic acetals. 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane has also been used in the synthesis of natural products and pharmaceuticals.
特性
CAS番号 |
120717-26-2 |
|---|---|
製品名 |
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
InChI |
InChI=1S/C9H14O2/c1-5-7(2)8-6-10-9(3,4)11-8/h8H,1,6H2,2-4H3 |
InChIキー |
GJXZGCCGVLNODP-UHFFFAOYSA-N |
SMILES |
CC(=C=C)C1COC(O1)(C)C |
正規SMILES |
CC(=C=C)C1COC(O1)(C)C |
同義語 |
1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-1,2-propadienyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)
